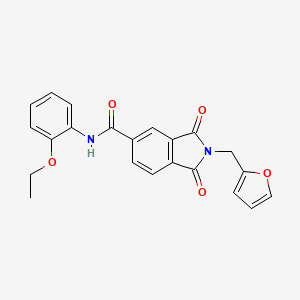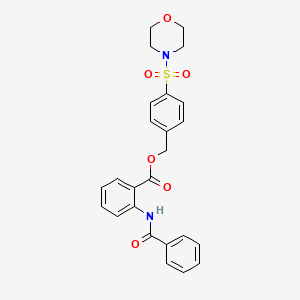![molecular formula C19H12BrN3O4 B3532168 5-[(1-Bromonaphthalen-2-yl)oxymethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3532168.png)
5-[(1-Bromonaphthalen-2-yl)oxymethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Übersicht
Beschreibung
5-[(1-Bromonaphthalen-2-yl)oxymethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the bromonaphthalene and nitrophenyl groups in its structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Bromonaphthalen-2-yl)oxymethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the reaction of 1-bromonaphthalene-2-carbaldehyde with 3-nitrobenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(1-Bromonaphthalen-2-yl)oxymethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromonaphthalene moiety can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Major Products
Nucleophilic substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Reduction: Formation of 5-[(1-Aminonaphthalen-2-yl)oxymethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole.
Oxidation: Formation of oxidized derivatives with modifications at the oxadiazole ring.
Wissenschaftliche Forschungsanwendungen
5-[(1-Bromonaphthalen-2-yl)oxymethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 5-[(1-Bromonaphthalen-2-yl)oxymethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can form hydrogen bonds with biological macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Bromophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with a bromophenyl group instead of a bromonaphthalenyl group.
5-[(1-Bromonaphthalen-2-yl)oxymethyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with a nitrophenyl group at a different position.
Uniqueness
The uniqueness of 5-[(1-Bromonaphthalen-2-yl)oxymethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Eigenschaften
IUPAC Name |
5-[(1-bromonaphthalen-2-yl)oxymethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O4/c20-18-15-7-2-1-4-12(15)8-9-16(18)26-11-17-21-19(22-27-17)13-5-3-6-14(10-13)23(24)25/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJKGCYCFHXNPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC3=NC(=NO3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-methylbutanoyl)amino]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B3532085.png)
![methyl [(5Z)-5-(2-ethoxybenzylidene)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B3532095.png)
![2-bromo-N-(2-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3532099.png)
![4-[4-[[4-(2-Phenylpropan-2-yl)phenoxy]methyl]phenyl]sulfonylmorpholine](/img/structure/B3532109.png)
![4-acetylbenzyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B3532124.png)
![N-(2,3-dimethylphenyl)-2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3532130.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-chloro-5-(methylthio)benzamide](/img/structure/B3532138.png)
![3-(4-bromophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4H-chromen-4-one](/img/structure/B3532146.png)
![2'-({[3-(2-methoxy-2-oxoethoxy)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B3532154.png)

![5-bromo-N-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B3532162.png)
![4-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B3532183.png)

![2-[2-(cyclohexylamino)-2-oxoethoxy]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B3532187.png)
